1-[2-(Azetidin-3-yloxy)propanoyl]-3-methylurea 1-[2-(Azetidin-3-yloxy)propanoyl]-3-methylurea
Brand Name: Vulcanchem
CAS No.:
VCID: VC17812580
InChI: InChI=1S/C8H15N3O3/c1-5(14-6-3-10-4-6)7(12)11-8(13)9-2/h5-6,10H,3-4H2,1-2H3,(H2,9,11,12,13)
SMILES:
Molecular Formula: C8H15N3O3
Molecular Weight: 201.22 g/mol

1-[2-(Azetidin-3-yloxy)propanoyl]-3-methylurea

CAS No.:

Cat. No.: VC17812580

Molecular Formula: C8H15N3O3

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

1-[2-(Azetidin-3-yloxy)propanoyl]-3-methylurea -

Specification

Molecular Formula C8H15N3O3
Molecular Weight 201.22 g/mol
IUPAC Name 2-(azetidin-3-yloxy)-N-(methylcarbamoyl)propanamide
Standard InChI InChI=1S/C8H15N3O3/c1-5(14-6-3-10-4-6)7(12)11-8(13)9-2/h5-6,10H,3-4H2,1-2H3,(H2,9,11,12,13)
Standard InChI Key PGSWOBRCTLDASB-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)NC(=O)NC)OC1CNC1

Introduction

1-[2-(Azetidin-3-yloxy)propanoyl]-3-methylurea is a synthetic organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of an azetidine ring, a propanoyl group, and a methylurea moiety, which are crucial for its biological activity and pharmacological applications.

Synthesis Steps:

  • Starting Materials: The synthesis begins with readily available precursors.

  • Reaction Conditions: Specific temperature, pressure, and solvents are used to facilitate the reaction.

  • Purification: Chromatography techniques are applied to ensure high purity of the final product.

Biological Activities and Potential Applications

1-[2-(Azetidin-3-yloxy)propanoyl]-3-methylurea has shown promising biological activities, particularly in the areas of anti-inflammatory and analgesic effects. Studies indicate that compounds with similar structures often exhibit interactions with biological targets such as enzymes and receptors involved in pain pathways.

Mechanism of Action

The mechanism of action for 1-[2-(Azetidin-3-yloxy)propanoyl]-3-methylurea involves its interaction with biological targets, potentially influencing enzymatic pathways or receptor activities. The azetidine ring may enhance binding affinity to certain biological targets due to its three-dimensional conformation.

Interaction Studies:

  • Molecular Docking: Used to assess binding affinity to receptors or enzymes.

  • Enzyme Inhibition Assays: Evaluate the compound's ability to inhibit specific enzymes.

  • Receptor Binding Studies: Investigate interactions with various receptors.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-[2-(Azetidin-3-yloxy)propanoyl]-3-methylurea. Notable examples include:

Compound NameStructure FeaturesUnique Aspects
1-(2-Hydroxyethyl)-3-methylureaContains a hydroxyethyl group instead of azetidineExhibits different solubility properties
1-(4-Methylphenyl)-3-methylureaPhenyl substitution at position 1Enhanced lipophilicity may affect bioavailability
1-[2-(Pyrrolidin-1-yloxy)propanoyl]-3-methylureaPyrrolidine instead of azetidinePotentially different pharmacokinetic profiles

Future Research Directions

Future studies should focus on further elucidating the biological activities of 1-[2-(Azetidin-3-yloxy)propanoyl]-3-methylurea and exploring its potential therapeutic applications. This could involve more detailed molecular docking studies, in vivo efficacy tests, and clinical trials to assess its safety and efficacy in humans.

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